![molecular formula C11H8FNO6S B2804781 Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 2411269-72-0](/img/structure/B2804781.png)
Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate (also known as FSOX) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FSOX is a heterocyclic compound that contains both an oxazole and a carboxylate functional group.
Wirkmechanismus
The mechanism of action of FSOX involves its inhibition of HDAC activity. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. Inhibition of HDACs by compounds such as FSOX can lead to increased acetylation of histones and the activation of genes that may be involved in disease processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSOX are still being studied. However, it has been shown to have anti-proliferative effects in cancer cells and anti-inflammatory effects in animal models of inflammatory diseases. FSOX has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FSOX is its relatively simple synthesis method, which allows for large-scale production. Additionally, FSOX has shown promising results in preclinical studies, suggesting that it may have potential as a therapeutic agent. However, one limitation of FSOX is its specificity for HDACs, which may limit its usefulness in treating diseases that are not associated with HDAC dysregulation.
Zukünftige Richtungen
There are several potential future directions for research on FSOX. One area of interest is the development of FSOX derivatives with improved specificity or potency. Additionally, FSOX could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the therapeutic potential of FSOX could be investigated in clinical trials to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of FSOX involves the reaction of 3-fluorosulfonylbenzoic acid with methyl 3-aminocrotonate in the presence of a base. The reaction proceeds through an intramolecular cyclization to form the oxazole ring, followed by esterification to form the carboxylate group. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and can be completed in a few hours. The purity of the final product can be confirmed using techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
FSOX has been studied extensively for its potential applications in drug discovery and development. It has been shown to inhibit the activity of a class of enzymes called histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential treatments for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO6S/c1-17-11(14)9-6-10(18-13-9)7-3-2-4-8(5-7)19-20(12,15)16/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTNRHUAIJSRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-fluorosulfonyloxyphenyl)-1,2-oxazole-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.